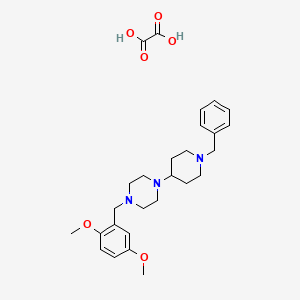![molecular formula C14H9Cl2N3O3S B3947097 2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3947097.png)
2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide
Übersicht
Beschreibung
2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide, also known as DNTB, is a chemical compound with potential applications in scientific research. It is a crystalline powder with a molecular weight of 384.2 g/mol and a melting point of 228-230°C. DNTB is a member of the thioamide family of compounds and is commonly used as a reagent in biochemical assays.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods : 2,4-dichloro-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide and similar compounds have been synthesized through various methods, including base-catalyzed S-cyclization, which is a process used to create a series of heterocyclic compounds (Saeed & Wong, 2012). This methodology demonstrates the versatile approaches in the synthesis of complex organic compounds.
- Characterization Techniques : These compounds have been characterized using a range of techniques such as IR, NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography (Saeed et al., 2010). These methods provide detailed insights into the molecular structure and properties of the compounds.
Biological Activities
- Anticancer Potential : Derivatives of this compound have been investigated for their proapoptotic activity as potential anticancer agents. For instance, certain derivatives have shown significant growth inhibition in melanoma cell lines, suggesting their potential in cancer therapy (Yılmaz et al., 2015).
- Inhibition of Carbonic Anhydrase : Some benzamide derivatives, including those similar to this compound, have been found to inhibit carbonic anhydrase isoforms. This activity suggests a potential for applications in treating conditions like glaucoma, edema, and certain neurological disorders (Ulus et al., 2013).
Chemical Applications
- Chemosensors for Cyanide Detection : N-nitrophenyl benzamide derivatives have been developed as selective chemosensors for cyanide in aqueous environments. This indicates the potential use of similar compounds in environmental monitoring and safety applications (Sun et al., 2009).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[(4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-8-1-6-11(12(16)7-8)13(20)18-14(23)17-9-2-4-10(5-3-9)19(21)22/h1-7H,(H2,17,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHYFNACAKIKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)





![1-(2-methylbenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947069.png)

![ethyl 1-{3-[(4-methoxyphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947082.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3947085.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3947088.png)
![1-(3-bromobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3947090.png)
![2,4-dichloro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B3947093.png)